7,8,4'-Trihydroxyflavone
CAS No.: 147711-26-0
Cat. No.: VC21346489
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147711-26-0 |
---|---|
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H |
Standard InChI Key | HJCIUNMVLYBADX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O |
Chemical Structure and Properties
7,8,4'-Trihydroxyflavone possesses the characteristic C6-C3-C6 flavonoid skeleton, consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). The three hydroxyl groups at positions 7 and 8 on the A-ring and position 4' on the B-ring confer specific biochemical properties that contribute to its biological activity. These hydroxyl groups are crucial for the compound's ability to interact with biological targets, particularly enzymes.
Structure-activity relationship studies comparing various flavone derivatives have revealed that the hydroxyl groups at positions 7 and 8 are especially important for enzymatic inhibition activities. This finding is supported by research demonstrating that other flavonoids with hydroxyl groups at these positions, such as 7,8-dihydroxyflavone, also display significant enzymatic inhibitory effects, albeit on different target enzymes .
The unique arrangement of hydroxyl groups in 7,8,4'-Trihydroxyflavone enables it to form specific interactions with protein targets through hydrogen bonding and other non-covalent forces, which underlie its biochemical effects.
Biological Activities
Tyrosinase Inhibition
The most well-documented biological activity of 7,8,4'-Trihydroxyflavone is its potent inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. Research has demonstrated that 7,8,4'-Trihydroxyflavone strongly inhibits the oxidation of L-DOPA by tyrosinase with an IC50 value of 10.31 ± 0.41 μM . This level of inhibition places it among the more potent natural tyrosinase inhibitors identified to date.
The inhibitory mechanism has been characterized as reversible and non-competitive, with a Ki value of 9.50 ± 0.40 μM . The non-competitive nature of this inhibition suggests that 7,8,4'-Trihydroxyflavone binds to tyrosinase at a site distinct from the substrate binding site, yet still influences the enzyme's catalytic activity.
Table 1 presents the key parameters of 7,8,4'-Trihydroxyflavone's interaction with tyrosinase:
Parameter | Value | Method of Determination |
---|---|---|
IC50 | 10.31 ± 0.41 μM | Enzyme kinetics |
Ki | 9.50 ± 0.40 μM | Enzyme kinetics |
Binding Constant | 7.50 ± 1.20 × 10^4 M^-1 (at 298 K) | Fluorescence spectroscopy |
Binding Distance | 4.54 ± 0.05 nm | Fluorescence spectroscopy |
Binding Mechanism | Static quenching | Fluorescence spectroscopy |
Key Interactions | Hydrogen bonds with His244 and Met280 | Docking simulation |
Type of Inhibition | Reversible and non-competitive | Enzyme kinetics |
Comparison with Other Flavonoids
Understanding how 7,8,4'-Trihydroxyflavone compares with related flavonoids provides valuable insights into structure-activity relationships. Table 2 compares 7,8,4'-Trihydroxyflavone with structurally similar flavonoids:
Compound | Key Structural Features | Enzymatic Inhibition | Target Enzyme |
---|---|---|---|
7,8,4'-Trihydroxyflavone | Hydroxyl groups at 7, 8, and 4' | IC50 = 10.31 ± 0.41 μM | Tyrosinase |
7,8-Dihydroxyflavone | Hydroxyl groups at 7 and 8 | Submicromolar potency | Pyridoxal phosphatase (PDXP) |
3,7,8,4'-Tetrahydroxyflavone | Hydroxyl groups at 3, 7, 8, and 4' | IC50 = 2.5 μM | Pyridoxal phosphatase (PDXP) |
This comparison highlights the importance of hydroxyl group positioning in determining the specific enzymatic targets and inhibitory potency of flavonoids. While 7,8,4'-Trihydroxyflavone primarily targets tyrosinase, the related compound 7,8-dihydroxyflavone shows activity against pyridoxal phosphatase .
Mechanism of Action
Molecular Interactions with Tyrosinase
The interaction between 7,8,4'-Trihydroxyflavone and tyrosinase involves several molecular mechanisms. UV absorption spectra analyses have demonstrated that 7,8,4'-Trihydroxyflavone can chelate with copper ions and form a complex with tyrosinase . This chelation capability is significant because tyrosinase contains copper ions in its active site that are essential for its catalytic activity.
Fluorescence spectroscopy studies have revealed that the intrinsic fluorescence of tyrosinase is quenched by 7,8,4'-Trihydroxyflavone through a static quenching mechanism . Static quenching suggests the formation of a ground-state complex between 7,8,4'-Trihydroxyflavone and tyrosinase, rather than a dynamic interaction. This finding aligns with the compound's non-competitive inhibition mechanism.
7,8,4'-Trihydroxyflavone occupies a single binding site on tyrosinase with a binding constant of 7.50 ± 1.20 × 10^4 M^-1 at 298 K . The relatively high binding constant indicates a strong affinity between the compound and the enzyme, explaining its potent inhibitory effect.
Structural Changes in Tyrosinase
Upon binding of 7,8,4'-Trihydroxyflavone, the conformation of tyrosinase undergoes significant changes. Studies have shown that the microenvironment around the binding site becomes more hydrophilic after 7,8,4'-Trihydroxyflavone binding . This alteration in the enzyme's microenvironment likely contributes to the inhibition of its catalytic activity.
The binding distance between 7,8,4'-Trihydroxyflavone and tyrosinase has been evaluated to be 4.54 ± 0.05 nm using fluorescence spectroscopy techniques . This spatial information provides insights into the geometry of the interaction and helps explain how the compound exerts its inhibitory effect despite binding at a site distinct from the catalytic center.
Binding Forces
Thermodynamic parameters indicate that the binding between 7,8,4'-Trihydroxyflavone and tyrosinase is a spontaneous process that primarily involves hydrogen bonds and van der Waals forces . These non-covalent interactions allow for reversible binding, which explains the reversible nature of the inhibition.
Docking simulation analyses have further authenticated that 7,8,4'-Trihydroxyflavone forms hydrogen bonds with specific residues, particularly His244 and Met280, within the tyrosinase active site . These specific molecular interactions provide a structural basis for understanding the compound's inhibitory mechanism and its selectivity for tyrosinase.
Research Methodologies
Spectroscopic Techniques
The interaction between 7,8,4'-Trihydroxyflavone and tyrosinase has been extensively studied using various spectroscopic techniques. UV-visible absorption spectroscopy has been employed to investigate the formation of complexes between 7,8,4'-Trihydroxyflavone, copper ions, and tyrosinase . These studies provide information about the electronic transitions that occur during complex formation and offer insights into the binding mechanism.
Fluorescence spectroscopy has been particularly valuable in characterizing the interaction. By analyzing the quenching of tyrosinase's intrinsic fluorescence upon 7,8,4'-Trihydroxyflavone binding, researchers have determined the binding constant, binding site number, and binding distance . Additionally, fluorescence spectroscopy has revealed changes in the enzyme's microenvironment following the binding event.
Computational Methods
Computational approaches, particularly docking simulations, have complemented experimental studies by providing atomic-level insights into the interaction between 7,8,4'-Trihydroxyflavone and tyrosinase. These simulations have identified specific residues involved in the binding and have visualized the hydrogen bonding network that stabilizes the complex .
The combination of experimental and computational methodologies has created a comprehensive understanding of how 7,8,4'-Trihydroxyflavone interacts with tyrosinase at the molecular level, explaining both the strength and specificity of the inhibition.
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